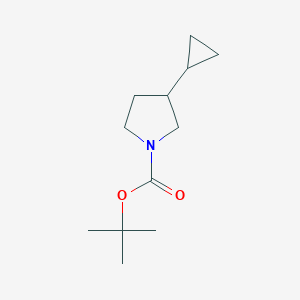

1-Boc-3-cyclopropylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Molecular Architecture and Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. tandfonline.combohrium.com Its prevalence is underscored by its presence in numerous natural products, alkaloids, and FDA-approved drugs. nih.gov The significance of the pyrrolidine motif stems from several key characteristics:

Three-Dimensionality: Unlike their flat, aromatic counterparts, saturated heterocycles like pyrrolidine provide a greater opportunity for structural diversity and exploration of three-dimensional space. nih.gov This non-planar structure, characterized by a phenomenon known as "pseudorotation," allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. researchgate.netnih.gov

Physicochemical Properties: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, enhancing aqueous solubility and modulating other important physicochemical properties. pharmablock.com These attributes contribute to improved pharmacokinetic profiles, including better bioavailability and metabolic stability. tandfonline.com

The strategic incorporation of the pyrrolidine scaffold has led to the development of a wide array of therapeutic agents with diverse biological activities, including anticancer, antidiabetic, antiviral, and anti-inflammatory properties. tandfonline.com

Role of the Cyclopropane (B1198618) Moiety in Constrained Systems and Reactivity

The cyclopropane ring, the smallest of the cycloalkanes, is a unique structural element that has found extensive application in medicinal chemistry. nih.govbritannica.com Its incorporation into molecular frameworks offers several distinct advantages:

Conformational Rigidity: The inherent strain and rigidity of the cyclopropane ring can be used to lock the conformation of flexible aliphatic systems. nih.govacs.org This conformational constraint helps to pre-organize a molecule for optimal binding to its biological target, potentially leading to increased potency and selectivity. acs.org

Metabolic Stability: The cyclopropyl (B3062369) group can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. researchgate.net

Bioisosterism: The cyclopropane ring is often used as a bioisostere for other common chemical groups, such as gem-dimethyl groups, alkenes, and even aromatic rings. nih.govresearchgate.net This substitution can lead to improved pharmacological properties while maintaining or enhancing biological activity.

Unique Physicochemical Properties: The cyclopropane ring possesses unique electronic properties, with its carbon-carbon bonds exhibiting enhanced π-character compared to those in larger alkanes. acs.org This can influence the reactivity and binding interactions of the molecule.

The cyclopropyl fragment is a feature of numerous marketed drugs and is a frequently employed motif in drug discovery programs to fine-tune the properties of lead compounds. nih.govresearchgate.net

Utility of the Boc Protecting Group in Nitrogen Heterocycle Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. fiveable.mewikipedia.org Its popularity is due to a combination of factors that make it particularly well-suited for the synthesis of nitrogen heterocycles like pyrrolidine:

Stability and Orthogonality: The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This stability allows for selective chemical transformations to be carried out on other parts of the molecule without affecting the protected amine. Importantly, the Boc group is acid-labile, meaning it can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgjk-sci.com This orthogonality to other common protecting groups (e.g., Fmoc, Cbz) is a cornerstone of modern synthetic strategy, particularly in complex multi-step syntheses like solid-phase peptide synthesis. total-synthesis.comnumberanalytics.com

Ease of Introduction and Removal: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a mild base. jk-sci.com The removal of the Boc group is also generally straightforward and high-yielding. jk-sci.com

Influence on Reactivity: The Boc group, as a carbamate (B1207046), deactivates the nitrogen atom, preventing it from participating in unwanted side reactions. total-synthesis.com This is crucial when performing reactions on other parts of the pyrrolidine ring or its substituents.

The judicious use of the Boc protecting group is essential for the efficient and controlled synthesis of complex molecules containing nitrogen heterocycles, enabling the construction of intricate molecular architectures. numberanalytics.com

Overview of Research Trajectories Involving 1-Boc-3-cyclopropylpyrrolidine and Related Structures

Research involving this compound and structurally related compounds is primarily driven by their potential as key intermediates in the synthesis of novel therapeutic agents. The combination of the pyrrolidine scaffold, the cyclopropyl moiety, and the Boc protecting group provides a versatile platform for the development of a diverse range of bioactive molecules.

Current research efforts appear to be focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize substituted pyrrolidines and introduce the cyclopropyl group. researchgate.netchemrxiv.org This includes the development of stereoselective methods to access enantiomerically pure versions of these building blocks. figshare.comacs.orgnih.gov

Medicinal Chemistry Applications: A significant portion of research is dedicated to the use of this compound and its derivatives in the synthesis of drug candidates. These building blocks are being incorporated into molecules targeting a wide range of diseases.

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of molecules containing the 3-cyclopropylpyrrolidine (B1373233) core, researchers can probe the structure-activity relationships that govern their biological activity. This information is critical for the rational design of more potent and selective drugs.

The continued interest in this and related structures suggests that they will remain important tools for the discovery and development of new medicines.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-cyclopropylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-7-6-10(8-13)9-4-5-9/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHQKOIQJQVRQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Boc 3 Cyclopropylpyrrolidine

Stereoselective and Enantioselective Approaches to the Pyrrolidine (B122466) Core

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. This section details various catalytic and stoichiometric approaches to establish the desired stereoisomers of the 3-cyclopropylpyrrolidine (B1373233) scaffold.

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis offers an atom-economical and elegant approach to chiral molecules. In the context of pyrrolidine synthesis, metal-catalyzed and organocatalytic methods have proven to be powerful tools. One notable strategy involves the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. This method allows for the rapid construction of the pyrrolidine ring with the potential to set multiple stereocenters in a single step. Chiral ligands coordinated to a metal center, such as copper or silver, can effectively induce enantioselectivity in these cycloadditions.

Recent research has also highlighted the utility of dirhodium tetracarboxylate catalysts in reactions involving diazo compounds. For instance, the reaction of N-Boc-2,5-dihydro-1H-pyrrole with ethyl diazoacetate, catalyzed by a chiral dirhodium complex, can lead to the formation of the corresponding cyclopropanated product, 3-azabicyclo[3.1.0]hexane-6-carboxylate. This reaction proceeds via a rhodium carbene intermediate that undergoes cyclopropanation of the olefin. The choice of the chiral dirhodium catalyst is crucial for achieving high levels of diastereo- and enantioselectivity. Studies have shown that catalysts such as Rh2(S-PTAD)4 can effectively control the stereochemical outcome of the reaction. nih.gov

| Catalyst | Substrate | Product | Yield (%) | d.r. | ee (%) | Reference |

| Rh2(S-PTAD)4 | N-Boc-2,5-dihydro-1H-pyrrole | exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate | 75 | >20:1 | 97 | nih.gov |

| Rh2(R-PTAD)4 | N-Boc-2,5-dihydro-1H-pyrrole | endo-3-Azabicyclo[3.1.0]hexane-6-carboxylate | 75 | >20:1 | 97 | nih.gov |

Chiral Auxiliary-Mediated Stereocontrol for Pyrrolidine Formation

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. This method is a robust and reliable way to introduce chirality.

In the synthesis of substituted pyrrolidines, chiral auxiliaries derived from amino acids, such as Evans oxazolidinones or Oppolzer's camphorsultam, can be employed. For instance, an acyclic precursor containing a chiral auxiliary can be subjected to a cyclization reaction to form the pyrrolidine ring. The steric hindrance and electronic properties of the auxiliary guide the formation of one diastereomer over the other. While a direct application to 1-Boc-3-cyclopropylpyrrolidine is not extensively documented, the principle can be applied to control the stereochemistry of the cyclopropyl (B3062369) group introduction or the pyrrolidine ring formation in a diastereoselective manner. For example, a Michael addition of a nucleophile to an α,β-unsaturated system bearing a chiral auxiliary, followed by cyclization, could be a viable route.

Diastereoselective Cyclopropanation Strategies

The introduction of the cyclopropyl group in a stereoselective manner is a key challenge in the synthesis of this compound. Diastereoselective cyclopropanation reactions often rely on the use of a chiral catalyst or a chiral auxiliary to control the facial selectivity of the carbene addition to a double bond.

As mentioned in section 2.1.1, rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydro-1H-pyrrole with diazoacetates provides a direct route to the 3-azabicyclo[3.1.0]hexane system, which is a precursor to 3-cyclopropylpyrrolidine derivatives. nih.gov The diastereoselectivity of this reaction is highly dependent on the catalyst and the diazo reagent used. For instance, the use of donor/acceptor carbenes, derived from aryldiazoacetates, can surprisingly lead to C-H functionalization rather than cyclopropanation, highlighting the subtle electronic effects that govern the reaction pathway. acs.org

| Catalyst | Diazo Reagent | Product | Yield (%) | d.r. | Reference |

| Rh2(OAc)4 | Ethyl diazoacetate | exo/endo-3-Azabicyclo[3.1.0]hexane-6-carboxylate | 75 | ~1:1 | nih.gov |

| Rh2(S-PTAD)4 | Ethyl diazoacetate | exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate | 75 | >20:1 | nih.gov |

Biocatalytic Pathways for Stereoselective Synthesis

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. While a direct biocatalytic synthesis of this compound has not been extensively reported, enzymatic methods can be employed to prepare key chiral building blocks.

For example, the synthesis of chiral cyclopropyl α-amino acids has been achieved through biocatalytic methods. researchgate.net These chiral building blocks could then be incorporated into a synthetic route to construct the desired pyrrolidine ring. Furthermore, engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze the enantioselective cyclopropanation of styrenes with ethyl α-diazopyruvate, demonstrating the potential for developing biocatalysts for the formation of cyclopropane (B1198618) rings. wpmucdn.com

Total Synthesis Pathways to the this compound Skeleton

Total synthesis provides a means to construct the target molecule from readily available starting materials. This section focuses on pathways that utilize intramolecular cyclization as a key step in forming the pyrrolidine ring.

Intramolecular Cyclization Reactions for Pyrrolidine Formation

Intramolecular cyclization reactions are a powerful strategy for the construction of cyclic systems, including the pyrrolidine ring. These reactions often proceed with high efficiency due to favorable entropic factors. A common approach involves the cyclization of an acyclic precursor containing a nucleophilic amine and an electrophilic center.

A plausible synthetic route to this compound could involve the synthesis of a linear precursor containing a cyclopropyl group and an amino group, which is then cyclized to form the pyrrolidine ring. For example, a precursor such as a 4-halo-1-amino-2-cyclopropylbutane derivative could undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. The stereochemistry of the cyclopropyl group could be established prior to the cyclization step using one of the stereoselective methods described above.

Another approach involves the cyclization of an amino alcohol or an amino ketone. nih.gov For instance, the reductive amination of a 1,4-dicarbonyl compound containing a cyclopropyl group could lead to the formation of the pyrrolidine ring in a single step. The stereochemical outcome of such a cyclization would depend on the stereochemistry of the starting material and the reaction conditions.

| Precursor Type | Cyclization Method | Product | Reference |

| Aminoaldehyde | Reductive amination | Substituted pyrrolidine | nih.gov |

| Unsaturated amine | Intramolecular hydroamination | Substituted pyrrolidine | General method |

| Haloamine | Intramolecular nucleophilic substitution | Substituted pyrrolidine | General method |

[3+2] Cycloaddition Strategies Involving Cyclopropane and Pyrrolidine Components

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, stands as one of the most efficient methods for constructing five-membered heterocyclic rings like the pyrrolidine core. rsc.org This strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). rsc.org In the context of synthesizing substituted pyrrolidines, the most common 1,3-dipole is an azomethine ylide. acs.orgresearchgate.netmdpi.com

Azomethine ylides can be generated in situ from various precursors, such as the decarboxylative condensation of α-amino acids with aldehydes or ketones. acs.orgmdpi.com These ylides then react with a suitable alkene (dipolarophile) to form the pyrrolidine ring. researchgate.net For the synthesis of this compound, this would conceptually involve an azomethine ylide reacting with a cyclopropyl-containing alkene or an azomethine ylide bearing a cyclopropyl group reacting with a simple alkene.

Intramolecular [3+2] cycloadditions of azomethine ylides are particularly powerful for rapidly building complex, polycyclic amine structures with high diastereoselectivity. acs.org While direct examples involving the specific synthesis of this compound via this method are not prevalent in the reviewed literature, the general applicability is clear. The strategy is highly versatile, allowing for the construction of pyrrolidines bearing a wide range of substituents, including quaternary carbon centers, with excellent diastereoselectivity (up to >25:1 dr). researchgate.netacs.org

The reaction conditions are often mild, and various protocols have been developed, including solvent-free conditions at elevated temperatures (e.g., using LiF at 140 °C) for less reactive substrates. acs.org The versatility of cycloaddition strategies makes them a cornerstone in the synthesis of complex pyrrolidine-containing natural products. rsc.org

| Strategy | Key Intermediates | Key Features | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Intermolecular 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | High efficiency and atom economy for forming the pyrrolidine ring. | Reaction of a cyclopropyl-substituted alkene with an N-Boc-protected azomethine ylide. | rsc.org |

| Intramolecular 1,3-Dipolar Cycloaddition | Aldehydes with a pendent dipolarophile, Cyclic amines | Rapid construction of polycyclic amines with high diastereoselectivity. | An acyclic precursor containing both cyclopropyl and alkene moieties tethered to a glycine (B1666218) derivative could be cyclized. | acs.org |

| Non-stabilized Azomethine Ylide Cycloaddition | N-benzyl precursors, cyanosulfones | Creates substituted pyrrolidines with quaternary carbons in high yields and diastereoselectivity. | Could be adapted by using a cyclopropyl-substituted dipolarophile. | researchgate.net |

Ring-Closing Metathesis (RCM) Approaches for Cyclic Systems

Ring-closing metathesis (RCM) has become a powerful and widely used transformation in organic synthesis for the construction of cyclic systems, including nitrogen heterocycles. researchgate.netnih.gov The reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), facilitates the formation of a new double bond within a molecule by cyclizing an acyclic diene precursor. orgsyn.orgorgsyn.org

This methodology is highly relevant for the synthesis of pyrrolidine derivatives. For instance, the preparation of N-Boc-3-pyrroline, a close structural analog of the target molecule, is efficiently achieved through the RCM of N-Boc-diallylamine. orgsyn.orgorgsyn.org This specific transformation has been optimized for large-scale synthesis, demonstrating the robustness and industrial applicability of the RCM approach. orgsyn.org

To synthesize this compound using RCM, a plausible strategy would involve the synthesis of an acyclic diene precursor containing a cyclopropyl group at the appropriate position. Subsequent RCM would form the five-membered ring, yielding a cyclopropyl-substituted pyrroline. The final step would be the reduction of the endocyclic double bond to afford the saturated pyrrolidine ring. The success of RCM is often dependent on factors such as substrate concentration, catalyst selection, and solvent, and these parameters require careful optimization. nih.govorgsyn.org Although RCM is frequently used for macrocyclization, its application in forming five- and six-membered rings is well-established and efficient. nih.govnih.gov

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Catalyst Selection | Various generations of Grubbs and Hoveyda-Grubbs catalysts are available. | Catalyst choice affects reaction rate, efficiency, and functional group tolerance. Later-generation catalysts often show higher activity. | orgsyn.org |

| Substrate Concentration | Reactions are often run at high dilution to favor intramolecular cyclization over intermolecular polymerization. | Crucial for achieving good yields of the desired cyclic product, especially for larger rings. | nih.gov |

| Solvent and Temperature | Dichloromethane (B109758) (CH2Cl2) and toluene (B28343) are common solvents. Reactions can be run from room temperature to reflux. | Affects catalyst stability and reaction kinetics. | orgsyn.org |

| Substrate Structure | The presence of certain functional groups or substitution patterns can influence the reaction's success. | An N-Boc group has been shown to facilitate a more robust ring-closing reaction in some systems. | orgsyn.org |

Multicomponent Reactions Incorporating Pyrrolidine and Cyclopropane Precursors

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govnih.govresearchgate.net Several MCRs have been developed for the diastereoselective synthesis of substituted pyrrolidines. nih.govacs.orgtandfonline.com

A particularly relevant strategy for the synthesis of this compound is the three-component reaction involving aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.org In this approach, an aldimine is generated in situ from an aldehyde and a primary amine, which then reacts with the cyclopropane derivative in the presence of a Lewis acid catalyst, such as Ytterbium(III) triflate (Yb(OTf)₃), to yield highly functionalized pyrrolidines. organic-chemistry.org This method demonstrates high diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions of the pyrrolidine ring. organic-chemistry.org Adapting this methodology by using appropriate starting materials could provide a direct route to the cyclopropyl-pyrrolidine core.

Other MCRs, such as those involving N-tosyl imino esters and silane (B1218182) reagents catalyzed by titanium tetrachloride (TiCl₄), can construct up to three contiguous stereocenters in a single step, leading to highly substituted pyrrolidines. nih.govacs.org The development of MCRs is a key area in modern organic and medicinal chemistry for the efficient assembly of heterocyclic scaffolds like pyrrolidine. nih.govresearchgate.net

Protecting Group Chemistry in this compound Synthesis

The use of protecting groups is a fundamental concept in the synthesis of complex organic molecules. For a molecule like this compound, the tert-butoxycarbonyl (Boc) group plays a crucial role in masking the reactivity of the pyrrolidine nitrogen, allowing for selective transformations on other parts of the molecule or its precursors.

Strategies for Efficient Boc Protection and Deprotection

The Boc group is one of the most common protecting groups for amines due to its ease of installation and removal, as well as its stability under a wide range of reaction conditions. fishersci.co.ukresearchgate.net

Boc Protection: The protection of a primary or secondary amine, such as the pyrrolidine nitrogen, is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com The reaction is generally performed in the presence of a base (e.g., triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine) in a suitable solvent like tetrahydrofuran (B95107) (THF), water, or acetonitrile. fishersci.co.uk The conditions are mild, usually proceeding at room temperature, and result in high yields of the N-Boc protected amine. fishersci.co.uk

Boc Deprotection: The removal of the Boc group is accomplished under acidic conditions. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent are commonly used. fishersci.co.ukchemistrysteps.com The cleavage proceeds via protonation of the carbamate (B1207046) followed by the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine. jk-sci.comchemistrysteps.com This deprotection is typically fast and efficient at room temperature. fishersci.co.uk

| Process | Common Reagents | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaHCO₃, DMAP) | Room temperature; Solvents: THF, CH₂Cl₂, ACN, H₂O | High yield, mild conditions, flexible protocol. | fishersci.co.uk |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Room temperature; Solvents: CH₂Cl₂, Dioxane, Ethyl Acetate | Fast, efficient, simple carbamate hydrolysis. | fishersci.co.ukjk-sci.com |

Compatibility of Boc with Cyclopropane Ring Synthesis Conditions

The stability of the Boc group is a critical consideration during the synthesis of the cyclopropane ring. The Boc group is generally stable to basic, nucleophilic, and reductive conditions, including catalytic hydrogenation. researchgate.netchemistrysteps.com This robustness makes it compatible with many common methods for cyclopropanation.

For example, the Simmons-Smith reaction, which employs a zinc-copper couple and diiodomethane (B129776), proceeds under neutral conditions and is unlikely to affect the acid-labile Boc group. Similarly, transition-metal-catalyzed cyclopropanations using diazo compounds are typically performed under neutral conditions that are compatible with Boc protection. The Boc group's resistance to a wide array of non-acidic reagents ensures that it can be carried through multiple synthetic steps, including the construction of the cyclopropane moiety, without premature cleavage.

Orthogonal Protecting Group Strategies for Complex Architectures

In the synthesis of more complex molecules derived from the this compound scaffold, it is often necessary to protect multiple functional groups. An orthogonal protecting group strategy is essential in such cases. jocpr.com Orthogonal protecting groups are sets of groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group in the presence of others. jocpr.comnih.gov

The Boc group is a key component of many orthogonal schemes. It is acid-labile, making it orthogonal to groups that are removed under different conditions, such as:

Fmoc (9-fluorenylmethoxycarbonyl): Base-labile, typically removed with piperidine. organic-chemistry.org

Cbz (Carboxybenzyl): Removed by hydrogenolysis (catalytic hydrogenation). chemistrysteps.com

Alloc (Allyloxycarbonyl): Cleaved using a palladium(0) catalyst. sigmaaldrich.com

This orthogonality allows for a planned, stepwise synthesis. For instance, if a carboxylic acid functionality were present elsewhere in a molecule built upon the this compound framework, it could be protected as a tert-butyl (tBu) ester. Both the N-Boc and the tBu ester would be removed simultaneously with strong acid. nih.gov Conversely, using a benzyl (B1604629) ester for the acid would allow for its selective removal by hydrogenolysis while leaving the N-Boc group intact. nih.gov Such strategies are indispensable for the controlled synthesis of complex molecules, including peptides and other natural products. jocpr.comnih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Efficiency

The overarching goal in the synthesis of this compound is to maximize the conversion of the starting material into the desired product while minimizing the formation of byproducts. This requires a systematic approach to optimizing the synthetic pathway, focusing on key aspects such as solvent effects, reaction parameter control, and the stoichiometry of catalysts and reagents.

Solvent Effects and Reaction Parameter Control

The choice of solvent and the precise control of reaction parameters are critical factors that significantly influence the outcome of the cyclopropanation reaction to form this compound. The Simmons-Smith reaction and its modifications, which are commonly employed for this transformation, are known to be sensitive to the reaction environment.

Research into the Simmons-Smith cyclopropanation has demonstrated that the rate of reaction is inversely proportional to the basicity of the solvent. Non-basic, polar solvents are generally preferred as they can stabilize the polar intermediates without strongly coordinating to the zinc reagent, which would reduce its reactivity. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are frequently used solvents for this reason.

The control of reaction temperature is also paramount. While the Simmons-Smith reaction can proceed at room temperature, careful temperature management is often necessary to control the reaction rate and minimize side reactions. Lower temperatures can enhance diastereoselectivity in cases where a chiral center is present in the precursor molecule.

Below is a table summarizing the general effects of different solvent types on the Simmons-Smith cyclopropanation reaction, which is a key step in the synthesis of this compound.

| Solvent Type | Examples | General Effect on Simmons-Smith Reaction |

| Non-basic, Polar | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Generally promotes higher reaction rates and yields by stabilizing polar intermediates without deactivating the electrophilic zinc carbenoid. |

| Ethereal Solvents | Diethyl ether, Tetrahydrofuran (THF) | Can be used, but their basicity may lead to a decrease in the reaction rate due to coordination with the zinc reagent. |

| Hydrocarbon Solvents | Hexane, Toluene | Generally less effective as they are nonpolar and may not sufficiently solvate the reaction intermediates, potentially leading to lower yields. However, they can be used in some modified procedures. |

| Protic Solvents | Alcohols, Water | Incompatible with the Simmons-Smith reagent as they will quench the organozinc carbenoid. |

Catalyst and Reagent Stoichiometry Investigations

The stoichiometry of the catalyst and reagents in the synthesis of this compound is a key area of investigation for optimizing yield and efficiency. The most common method for the cyclopropanation step is a variation of the Simmons-Smith reaction, often utilizing a zinc carbenoid generated from diethylzinc (B1219324) (Et₂Zn) and diiodomethane (CH₂I₂), a combination known as the Furukawa reagent.

Detailed studies on related cyclopropanation reactions have shown that the ratio of these reagents to the alkene substrate is critical. An excess of the cyclopropanating agent is typically required to drive the reaction to completion. However, an excessive amount can lead to increased costs and potential side reactions. Therefore, optimizing the stoichiometry involves finding a balance that ensures high conversion of the starting material while minimizing waste.

Investigations often explore varying the equivalents of both diethylzinc and diiodomethane. For instance, a study might compare the yield of the desired cyclopropanated product using 1.5, 2.0, and 2.5 equivalents of the reagents relative to the N-Boc-3-alkenylpyrrolidine precursor. The optimal ratio is determined by analyzing the reaction mixture for product formation and consumption of the starting material.

The following table illustrates a hypothetical investigation into the stoichiometry of the Furukawa reagent for the cyclopropanation of an N-Boc-3-alkenylpyrrolidine.

| Entry | Equivalents of Et₂Zn | Equivalents of CH₂I₂ | Yield of this compound (%) |

| 1 | 1.2 | 1.2 | 65 |

| 2 | 1.5 | 1.5 | 80 |

| 3 | 2.0 | 2.0 | 92 |

| 4 | 2.5 | 2.5 | 93 |

| 5 | 2.0 | 2.5 | 91 |

From this hypothetical data, it can be concluded that using 2.0 equivalents of both diethylzinc and diiodomethane provides the optimal yield without a significant increase when using a larger excess.

Development of Scalable and High-Throughput Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of scalable and high-throughput protocols. These protocols aim to maintain high yield and purity while ensuring safety, cost-effectiveness, and operational efficiency on a larger scale.

Scalable Synthetic Protocols:

A key challenge in scaling up the Simmons-Smith cyclopropanation is the management of the exothermic reaction and the handling of pyrophoric reagents like diethylzinc. Batch process optimization often involves:

Controlled Addition of Reagents: Slow, controlled addition of the zinc reagent and diiodomethane to the solution of the alkenylpyrrolidine precursor helps to manage the reaction exotherm and maintain a consistent temperature.

Efficient Mixing: Ensuring efficient agitation is crucial for maintaining homogeneity and promoting heat transfer within the reactor.

Work-up and Purification: Developing robust and scalable work-up procedures to quench the reaction, remove zinc salts, and purify the product is essential. This may involve aqueous washes, filtration, and crystallization or chromatographic purification methods adapted for large quantities.

High-Throughput Synthetic Protocols:

For the rapid synthesis of analogs or for screening different reaction conditions, high-throughput synthesis (HTS) techniques are employed. These often utilize parallel reactors or microfluidic systems. In the context of this compound synthesis, HTS can be used to:

Screen a library of catalysts and ligands: To identify more efficient or selective cyclopropanation catalysts.

Rapidly optimize reaction conditions: By simultaneously running multiple reactions with variations in solvent, temperature, and reagent stoichiometry.

Explore substrate scope: By reacting a range of substituted N-Boc-3-alkenylpyrrolidines to quickly generate a library of cyclopropyl derivatives.

Flow chemistry offers a promising approach for both scalable and high-throughput synthesis. In a flow setup, reagents are continuously pumped through a heated or cooled tube reactor. This allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety by minimizing the volume of hazardous reagents at any given time. A continuous flow process for the synthesis of this compound would involve the in-line mixing of the precursor, diethylzinc, and diiodomethane streams, followed by passage through a reaction coil and then an in-line quenching and work-up step.

The table below outlines key considerations for developing scalable and high-throughput protocols for the synthesis of this compound.

| Protocol Type | Key Considerations |

| Scalable Batch | - Heat Management: Use of jacketed reactors, controlled addition rates. - Reagent Handling: Safe handling procedures for pyrophoric and reactive reagents. - Process Safety: Hazard analysis and implementation of safety controls. - Purification: Development of efficient large-scale purification methods (e.g., crystallization, distillation). |

| High-Throughput | - Miniaturization: Use of multi-well plates or microreactors. - Automation: Robotic liquid handlers for precise and rapid dispensing of reagents. - Parallelism: Simultaneous execution of multiple reactions. - Rapid Analysis: Integration of high-throughput analytical techniques (e.g., LC-MS, GC-MS). |

| Flow Chemistry | - Reactor Design: Choice of appropriate reactor material, dimensions, and mixing elements. - Parameter Control: Precise control of flow rates, temperature, and pressure. - Safety: Inherent safety benefits due to small reaction volumes. - Scalability: Scaling up by running the system for longer durations or using larger reactors. |

By systematically addressing these aspects of synthetic methodology, the production of this compound can be significantly enhanced in terms of both yield and efficiency, making this important chemical intermediate more accessible for research and development.

Chemical Transformations and Derivatization Strategies of 1 Boc 3 Cyclopropylpyrrolidine

Functionalization of the Pyrrolidine (B122466) Ring System

The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom significantly influences the reactivity of the pyrrolidine ring, primarily by directing lithiation to the α-positions (C2 and C5) and modulating the nucleophilicity of the nitrogen.

Direct electrophilic substitution on the carbon framework of the saturated pyrrolidine ring is generally challenging. However, functionalization can be achieved through activation strategies. One common approach involves the deprotonation of an α-carbon using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like sparteine, to form a lithiated intermediate. This nucleophilic species can then react with a variety of electrophiles. For N-Boc-pyrrolidine, this enantioselective deprotonation and subsequent reaction with electrophiles is a well-established method for introducing substituents at the C2 position. researchgate.netorganic-chemistry.orgnih.gov While specific examples for 1-Boc-3-cyclopropylpyrrolidine are not prevalent in the reviewed literature, this methodology offers a viable route to α-functionalized derivatives.

Nucleophilic substitution reactions typically require the pre-functionalization of the pyrrolidine ring with a suitable leaving group, such as a halide or a sulfonate. For instance, the synthesis of a 3-substituted pyrrolidine can be achieved by reacting a 3-halopyrrolidine derivative with a nucleophile. Although not directly involving this compound as a starting material, the synthesis of analogous compounds suggests that nucleophilic displacement at C3 is a feasible strategy.

| Reaction Type | Reagents & Conditions | Product Type | Key Features |

| α-Arylation (via lithiation) | 1. s-BuLi, (-)-sparteine, -78 °C; 2. ZnCl | 2-Aryl-1-Boc-3-cyclopropylpyrrolidine (hypothetical) | Enantioselective functionalization at the C2 position. researchgate.netorganic-chemistry.orgnih.gov |

| Nucleophilic Substitution | Nu:^- (e.g., R | 3-Nu-1-Boc-pyrrolidine derivative | Requires pre-functionalization of the C3 position. |

Oxidative processes can be employed to introduce carbonyl functionality into the pyrrolidine ring. For instance, the oxidation of N-Boc-pyrrolidines can lead to the formation of lactams (pyrrolidin-2-ones) or ketones (pyrrolidin-3-ones). Ruthenium-based oxidants have been used for the cleavage of steroidal ketones, a strong oxidative process. A milder, more selective method for the potential oxidation of this compound would be desirable to target specific positions without cleaving the cyclopropyl (B3062369) ring.

Conversely, reductive manipulations are crucial for the transformation of introduced functional groups. For example, if this compound were oxidized to the corresponding 3-keto derivative, this ketone could undergo stereoselective reduction to afford 3-hydroxy-3-cyclopropylpyrrolidine derivatives. The choice of reducing agent would be critical in controlling the stereochemical outcome of the alcohol.

| Transformation | Typical Reagents | Potential Product from this compound | Notes |

| Oxidation | RuO | 1-Boc-3-cyclopropylpyrrolidin-2-one or ring-opened products | Harsh conditions may affect the cyclopropyl group. |

| Ketone Reduction | NaBH | cis- or trans-1-Boc-3-cyclopropyl-3-hydroxypyrrolidine | Stereoselectivity depends on the reducing agent and substrate. |

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of new bonds without pre-functionalization. For N-Boc protected saturated heterocycles, palladium-catalyzed C-H arylation is a notable example. organic-chemistry.orgscispace.com This methodology often relies on a directing group to achieve regioselectivity. The Boc group itself can direct functionalization to the α-methyl groups of the tert-butyl moiety or, in some cases, to the α-protons of the pyrrolidine ring.

For this compound, the C-H bonds at the C2 and C5 positions are potential sites for such functionalization. The development of enantioselective α-arylation of N-Boc-pyrrolidine using a palladium catalyst following asymmetric deprotonation highlights the potential for stereocontrolled C-H functionalization. researchgate.netorganic-chemistry.orgnih.gov The presence of the cyclopropyl group at C3 might influence the regioselectivity of these reactions due to steric or electronic effects. While direct C-H functionalization of this compound is not extensively documented, the principles established for related systems provide a clear roadmap for future investigations. nih.gov

| C-H Functionalization | Catalyst/Reagents | Potential Site of Functionalization | Significance |

| α-Arylation | Pd(OAc) | C2 and C5 positions | Direct introduction of aryl groups without pre-functionalization. researchgate.netorganic-chemistry.orgnih.gov |

| Directed C-H Activation | Transition metal catalyst with a directing group | Position dictated by the directing group | Offers high regioselectivity for functionalization. chemrxiv.org |

Transformations Involving the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Beyond its role as a protecting group, its removal is the gateway to a vast array of further functionalizations of the nitrogen atom.

While the Boc group is primarily for protection, its removal to yield the free secondary amine, 3-cyclopropylpyrrolidine (B1373233), is the key step for subsequent conversions. The resulting amine is a versatile nucleophile. For instance, it can be converted to amides, sulfonamides, ureas, and carbamates through reactions with corresponding acylating or sulfonylating agents. Further transformations can lead to more complex nitrogen functionalities. For example, oxidation of the secondary amine could yield a nitrone, a valuable intermediate for cycloaddition reactions.

Following the deprotection of the Boc group to yield 3-cyclopropylpyrrolidine, the resulting secondary amine is readily available for N-alkylation and N-acylation reactions.

N-Alkylation: The secondary amine can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid generated during the reaction. Reductive amination provides another powerful method for N-alkylation, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is particularly useful for introducing a wide range of substituents. An eco-friendly approach using propylene (B89431) carbonate as both a reagent and a solvent has also been developed for the N-alkylation of N-heterocycles. nih.gov

N-Acylation: N-acylation is a fundamental transformation for the synthesis of amides. This is typically achieved by reacting the deprotected amine with acyl chlorides, anhydrides, or carboxylic acids activated with a coupling reagent. luxembourg-bio.com A plethora of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. fishersci.co.uk Phosphonium salts such as PyBOP and uronium salts like HATU are also highly effective. luxembourg-bio.com A one-pot, green method for amide bond formation involves the in-situ generation of a thioester from the carboxylic acid, which then reacts with the amine. nih.gov

The following table outlines common reagents for N-alkylation and N-acylation of the deprotected 3-cyclopropylpyrrolidine.

| Transformation | Reagent Class | Specific Example(s) |

| N-Alkylation | Alkyl Halide | Iodomethane, Benzyl (B1604629) bromide |

| Reductive Amination | Acetone, Sodium triacetoxyborohydride | |

| Green Alkylating Agent | Propylene Carbonate | |

| N-Acylation | Acyl Halide | Acetyl chloride, Benzoyl chloride |

| Carbodiimide Coupling | EDC, HOBt | |

| Phosphonium/Uronium Salt | PyBOP, HATU |

Coupling Reactions for Extended Molecular Architectures

To build larger and more complex molecules, the this compound scaffold can be incorporated into various coupling reactions. These reactions can form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular diversity.

While the saturated nature of the this compound ring system limits direct cross-coupling reactions, derivatization can introduce handles for such transformations. For example, halogenation or triflation of the pyrrolidine ring would provide an electrophilic partner for Suzuki, Stille, or Buchwald-Hartwig couplings.

More directly, the C-H bonds of the N-Boc-pyrrolidine ring can be activated for cross-coupling. Palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved through enantioselective deprotonation followed by a Negishi coupling with aryl bromides. organic-chemistry.orgscilit.com This methodology allows for the introduction of aryl groups at the C2 position of the pyrrolidine ring. While this has been demonstrated at the alpha position, similar strategies could potentially be adapted for other positions on the pyrrolidine ring under different directing group strategies.

The table below shows examples of cross-coupling reactions that could be applied to derivatives of this compound.

| Coupling Reaction | Reactant Type | Catalyst Example | Bond Formed |

| Negishi Coupling | α-zincated N-Boc-pyrrolidine + Aryl halide | Pd(OAc)₂ / tBu₃P-HBF₄ | C-C (Aryl) |

| Suzuki Coupling | Halogenated pyrrolidine + Boronic acid | Pd(PPh₃)₄ | C-C (Aryl/Vinyl) |

| Buchwald-Hartwig | Halogenated pyrrolidine + Amine | Pd₂(dba)₃ / BINAP | C-N |

As discussed previously, the deprotection of the Boc group provides a secondary amine that is a key precursor for forming amide bonds. The vast array of available carboxylic acids allows for the synthesis of a large library of amide derivatives with diverse functionalities. The choice of coupling reagent is crucial for achieving high yields, especially with sterically hindered substrates or sensitive functional groups. luxembourg-bio.com

The secondary amine derived from this compound can also participate in the formation of enamines, but not imines directly, as it lacks the two protons on the nitrogen required for dehydration to a stable imine. However, it can react with aldehydes and ketones to form an iminium ion intermediate. libretexts.org This iminium ion is a key intermediate in reductive amination reactions. youtube.com The formation of an imine would require oxidation of the pyrrolidine ring to a pyrroline, followed by reaction with a primary amine. Alternatively, the deprotected amine can act as a nucleophilic catalyst in organocatalytic imine formation from aldehydes and other amino compounds. organic-chemistry.org

The general mechanism for imine formation from a primary amine and a carbonyl compound involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orgmasterorganicchemistry.com This reaction is typically reversible and often catalyzed by acid.

Lack of Publicly Available Research Prevents Article Generation on Combinatorial Chemistry Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research specifically detailing the use of the chemical compound “this compound” in the context of combinatorial chemistry and library synthesis. As a result, the generation of a scientifically accurate and detailed article, as per the requested outline, is not possible at this time.

The inquiry sought to explore the chemical transformations and derivatization strategies of this compound, with a specific focus on its applications in both solid-phase organic synthesis and solution-phase parallel synthesis for the generation of diverse chemical libraries.

Extensive searches were conducted to identify studies that utilize this compound as a central scaffold for these purposes. However, the search did not yield any specific examples, detailed research findings, or data tables related to the construction of compound libraries from this particular starting material. The existing literature on combinatorial chemistry and the synthesis of pyrrolidine derivatives is broad, but it does not provide the specific focus on this compound required to fulfill the article's stringent outline.

Without documented research on the derivatization of this compound in solid-phase or solution-phase library synthesis, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings, as stipulated in the instructions, is contingent on the availability of such data in the public domain.

Therefore, until research explicitly detailing the combinatorial applications of this compound is published and becomes publicly accessible, the generation of the requested article cannot be completed.

Applications of 1 Boc 3 Cyclopropylpyrrolidine As a Key Synthetic Intermediate

Construction of Complex Nitrogen-Containing Heterocycles and Polycyclic Scaffolds

The unique structural and electronic properties of the cyclopropyl (B3062369) group attached to the pyrrolidine (B122466) core make 1-Boc-3-cyclopropylpyrrolidine an attractive starting material for the synthesis of novel polycyclic systems. The inherent ring strain of the cyclopropane (B1198618) can be harnessed in ring-opening or rearrangement reactions to construct more elaborate fused and bridged scaffolds.

Synthesis of Fused and Bridged Pyrrolidine Derivatives

The development of synthetic routes to fused and bridged bicyclic pyrrolidines is of significant interest due to their prevalence in natural products and their utility as conformationally restricted scaffolds in drug design. enamine.netnih.govrsc.org General strategies, such as the aza-Cope rearrangement-Mannich cyclization and various cycloaddition reactions, are powerful methods for creating such systems. nih.govrsc.org The presence of the cyclopropyl moiety in this compound offers a potential handle for innovative synthetic transformations. For instance, activation of the cyclopropane ring, followed by intramolecular cyclization, could provide access to novel fused systems that are otherwise difficult to synthesize. While specific examples detailing the use of this compound for these transformations are not extensively documented, the principles of cyclopropane chemistry suggest its potential as a precursor to complex bicyclic structures. enamine.netnih.gov

Access to Spirocyclic and Sterically Constrained Systems

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are increasingly sought after in drug discovery for their inherent three-dimensionality. nih.govnih.gov The synthesis of spirocyclic pyrrolidines often involves cycloaddition reactions or the cyclization of appropriately functionalized precursors. nih.govresearchgate.net The 3-position of the pyrrolidine ring in this compound is a prime location for the introduction of a spirocenter. Synthetic strategies could involve the functionalization of the carbon adjacent to the cyclopropyl group, followed by an intramolecular cyclization to form a spiro-fused ring. The cyclopropyl group itself can influence the stereochemical outcome of reactions at the 3-position, providing a degree of control in the synthesis of sterically constrained systems. The rigidity of the cyclopropyl group can also impart a favored conformation to the pyrrolidine ring, which is a desirable feature in the design of molecules with specific binding properties.

| Synthetic Strategy | Potential Application of this compound | Resulting Scaffold |

| Intramolecular Cycloaddition | As a precursor after functionalization at the 2 or 4 position. | Fused Pyrrolidine Derivatives |

| Ring-Opening/Rearrangement | Utilizing the strain of the cyclopropyl group. | Bridged Pyrrolidine Derivatives |

| Spirocyclization | Functionalization at the 3-position for intramolecular ring closure. | Spirocyclic Pyrrolidine Systems |

Role in the Synthesis of Natural Product Analogs

Natural products have long been a source of inspiration for the development of new therapeutic agents. The pyrrolidine ring is a key structural feature in a wide array of alkaloids and other biologically active natural products. mdpi.com The synthesis of analogs of these natural products is a common strategy to improve their pharmacological properties and to explore structure-activity relationships.

Precursor for Alkaloid-Inspired Molecular Frameworks

Many pyrrolizidine (B1209537) and indolizidine alkaloids contain a bicyclic core with a fused nitrogen atom. mdpi.com The synthesis of these frameworks often relies on multistep sequences starting from chiral precursors. This compound, particularly in its enantiomerically pure forms, can serve as a chiral building block for the synthesis of alkaloid-inspired molecules. The cyclopropyl group can be viewed as a bioisostere for other functionalities present in natural alkaloids or can be chemically manipulated to introduce further complexity. Synthetic routes could involve the elaboration of the pyrrolidine ring followed by a cyclization step that incorporates the cyclopropyl moiety into a larger, more complex framework reminiscent of natural alkaloids.

Design and Synthesis of Non-Peptidic Mimetics

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and oral bioavailability. nih.gov The conformational constraints imposed by the pyrrolidine ring make it an excellent scaffold for the design of non-peptidic mimetics. The cyclopropyl group in this compound further restricts the conformational freedom of the molecule, allowing for the precise positioning of functional groups to mimic the side chains of amino acid residues in a peptide. This can lead to potent and selective interactions with biological targets. For example, derivatives of this compound could be synthesized to mimic the turn structures of peptides, which are often involved in protein-protein interactions.

Utilization in Fragment-Based Drug Discovery (FBDD) as a Building Block

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in drug discovery. This method involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. These initial hits are then optimized and grown into more potent drug candidates. The three-dimensional shape and physicochemical properties of fragments are crucial for their success.

The sp³-rich nature and the defined three-dimensional structure of this compound make it an ideal building block for the creation of fragment libraries. nih.gov Its molecular weight and complexity fall within the desirable range for fragments. The cyclopropyl group provides a non-planar, rigid element that can explore regions of protein binding pockets that are inaccessible to more planar, aromatic fragments. The Boc-protected nitrogen allows for straightforward chemical modification, enabling the exploration of different vectors for fragment growth and optimization. The incorporation of fragments derived from this compound into screening libraries can increase the structural diversity and novelty of the hits identified, potentially leading to the discovery of drugs with novel mechanisms of action.

| FBDD Parameter | Relevance of this compound |

| Three-Dimensionality | The non-planar cyclopropyl and pyrrolidine rings provide significant 3D character. |

| Molecular Complexity | Offers a balance of rigidity and functional handles for optimization. |

| Synthetic Tractability | The Boc protecting group allows for versatile and controlled chemical modifications. |

| Novelty | Provides access to chemical space not covered by traditional aromatic fragments. |

Contribution to Fragment Libraries for Ligand Development

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. This approach relies on the screening of small, low-molecular-weight compounds, or "fragments," that can bind to biological targets with high ligand efficiency. The three-dimensional character of a fragment is a critical determinant of its potential for successful development into a drug candidate.

The this compound motif is an attractive component for inclusion in fragment libraries due to its inherent three-dimensionality. The non-planar nature of the pyrrolidine ring, coupled with the spatial orientation of the cyclopropyl substituent, allows for the exploration of a wider range of chemical space compared to flat, aromatic fragments. This can lead to the identification of novel binding interactions and the development of more selective and potent drug candidates.

While specific data on large-scale screening of libraries containing this compound is not extensively published in publicly available literature, the principles of FBDD underscore the value of such scaffolds. The development of diverse fragment libraries often involves the synthesis of a variety of derivatives from a common core, and this compound serves as an excellent starting point for such endeavors. The ability to functionalize the pyrrolidine ring at various positions allows for the generation of a collection of fragments with diverse vectors for chemical elaboration.

| Property | Significance in Fragment Libraries |

|---|---|

| Three-Dimensional Shape | Enhances exploration of protein binding pockets compared to flat aromatic fragments. |

| Cyclopropyl Group | Introduces lipophilicity and metabolic stability, while providing a rigid conformational constraint. |

| Pyrrolidine Scaffold | Offers multiple points for synthetic diversification to create a library of related fragments. |

| Boc-Protecting Group | Facilitates controlled chemical modifications during the synthesis of fragment derivatives. |

Scaffolding for Lead Compound Evolution

Once a promising fragment has been identified, the process of "lead optimization" begins, where the initial hit is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a robust framework for this iterative process.

The cyclopropyl group can serve as a lipophilic anchor or be positioned to interact with specific hydrophobic pockets within a target protein. The pyrrolidine nitrogen, once deprotected, can be functionalized with a wide array of substituents to explore structure-activity relationships (SAR). This allows medicinal chemists to systematically probe the chemical space around the core scaffold to identify modifications that enhance the desired biological activity.

An example of the utility of a related cyclopropyl-containing scaffold is in the synthesis of inhibitors for protein kinase C beta (PKCβ). A one-step synthesis of a dihydropyrrolo[1,2-a]indole core, a key structural motif in the PKCβ inhibitor JTT-010, was achieved through a ring-opening reaction of a cyclopropane derivative. researchgate.net This highlights the potential of cyclopropane-containing building blocks to participate in novel chemical transformations to generate complex and biologically active molecules.

Development of Novel Catalysts and Ligands

The unique stereochemical properties of the this compound scaffold also make it a valuable precursor for the development of novel chiral catalysts and ligands for asymmetric synthesis.

Chiral Ligand Design for Asymmetric Transformations

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral ligands, when complexed with a metal center, can create a chiral environment that directs a chemical reaction to produce one enantiomer preferentially over the other.

Pyrrolidine-based structures are a well-established class of chiral ligands. The stereocenters on the pyrrolidine ring can be controlled to create ligands with specific spatial arrangements. While direct examples of chiral ligands synthesized from this compound are not readily found in the literature, the principles of chiral ligand design suggest its potential. For instance, the catalytic asymmetric deprotonation of N-Boc pyrrolidine has been studied to create chiral intermediates for further synthesis. snnu.edu.cnnih.gov The introduction of the cyclopropyl group could influence the steric and electronic properties of the resulting ligand, potentially leading to novel reactivity and selectivity in asymmetric transformations.

The development of such ligands would involve the synthesis of specific stereoisomers of this compound and their subsequent elaboration into more complex ligand structures. The performance of these new ligands would then be evaluated in a range of asymmetric reactions, such as hydrogenations, cross-coupling reactions, or cycloadditions.

| Asymmetric Transformation | Potential Role of Ligands from this compound |

|---|---|

| Asymmetric Hydrogenation | Creation of chiral metal hydrides for the enantioselective reduction of prochiral olefins and ketones. |

| Asymmetric Cross-Coupling | Control of stereochemistry in the formation of new carbon-carbon and carbon-heteroatom bonds. |

| Asymmetric Cycloaddition | Induction of chirality in the formation of cyclic products. |

Polymer Chemistry Applications (if relevant to its derivatives as monomers)

Currently, there is no significant body of research indicating the use of this compound or its direct derivatives as monomers in polymer chemistry. The primary applications of this compound are centered on its role as a synthetic intermediate in the preparation of small molecules for pharmaceutical and catalytic applications.

Theoretical and Mechanistic Investigations of 1 Boc 3 Cyclopropylpyrrolidine and Its Transformations

Conformational Analysis and Stereochemical Preferences

The stereochemical and conformational properties of the 1-Boc-3-cyclopropylpyrrolidine molecule are dictated by the interplay of the five-membered pyrrolidine (B122466) ring's inherent dynamics, the bulky N-Boc protecting group, and the sterically demanding cyclopropyl (B3062369) substituent at the C-3 position.

The dynamic nature of the pyrrolidine ring is well-suited for investigation by computational methods. Molecular mechanics provides a rapid method for exploring a wide range of possible conformations, identifying low-energy structures. unipd.it For more precise energetic and geometric information, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed. unito.it These methods can accurately calculate the relative stabilities of different ring conformers and the energy barriers for interconversion between them. unito.itnih.gov

For N-Boc protected pyrrolidines, calculations have been used to determine the rotational barriers of the Boc group and to understand how different conformers influence reactivity, such as in enantioselective lithiation processes. nih.govmanchester.ac.uk The accuracy of these computational protocols is often validated against experimental data or higher-level theories like coupled cluster theory to ensure their predictive power. researchgate.net

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. Its conformation is typically described by two main forms: the "envelope" (with four atoms coplanar and the fifth out of the plane) and the "twist" (with no three atoms coplanar). nih.gov The interconversion between these puckered forms occurs with a low energy barrier through a process known as pseudorotation. acs.org

In substituted pyrrolidines like proline, the pucker is often described as Cγ-exo (DOWN) or Cγ-endo (UP), depending on whether the Cγ atom is displaced on the opposite or same side of the ring relative to the carboxyl group (or in this case, the Boc group). unito.itnih.govresearchgate.net DFT calculations on proline models have shown that dispersion interactions are essential for accurately predicting the relative stability of these conformers. unito.it The conformational landscape can be mapped on a pseudorotation potential energy surface, revealing the minimum energy pathways between stable states. unito.it

| Conformer Type | Relative Stability (kJ·mol⁻¹) | Puckering Amplitude (Q) | Phase Angle (P) |

|---|---|---|---|

| DOWN Pucker (A) | 0.0 | 0.36 Å | -145.2° |

| UP Pucker (D) | 3.8 | 0.37 Å | 32.8° |

| Transition State (TS) | 6.7 | - | - |

Substituents on the pyrrolidine ring play a crucial role in determining the preferred pucker. researchgate.net A sterically demanding substituent will preferentially occupy a pseudoequatorial position to minimize steric clashes. Studies on 4-tert-butylprolines have shown that a bulky trans-tert-butyl group strongly favors an endo pucker, while a cis-tert-butyl group favors an exo pucker, locking the ring into a specific conformation. nih.govresearchgate.net

Elucidation of Reaction Mechanisms for Synthesis and Derivatization

Computational chemistry is instrumental in elucidating the detailed mechanisms of reactions used to synthesize and functionalize the pyrrolidine ring. By modeling reactants, intermediates, transition states, and products, a complete energy profile of a reaction pathway can be constructed.

Transition state (TS) analysis allows for the quantitative determination of activation energies (energy barriers), which are critical for understanding reaction rates and selectivity. rsc.org For reactions involving pyrrolidines, DFT calculations have been used to identify the key transition states and explain observed outcomes.

For example, in the synthesis of pyrrolidinedione derivatives, the final cyclization step was found to have a very low energy barrier of 11.9 kJ·mol⁻¹, while a preceding proton transfer step was identified as having a much higher barrier. rsc.org In the asymmetric deprotonation of N-Boc-pyrrolidine, computational results correctly predicted the sense of induction, with the lowest energy pre-lithiation complex leading to the transition state with the lowest activation energy (ΔG‡ = 11.5 kcal/mol). nih.gov Such analyses are crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.govacs.org

| Reaction Type | Key Step | Computational Method | Calculated Barrier | Reference |

|---|---|---|---|---|

| Enantioselective Lithiation | Proton Transfer | B3P86/6-31G* | 11.5 kcal·mol⁻¹ (ΔG‡) | nih.gov |

| Pyrrolidinedione Synthesis | Michael Addition | Not Specified | 21.7 kJ·mol⁻¹ | rsc.org |

| Pyrrolidinedione Synthesis | Cyclization | Not Specified | 11.9 kJ·mol⁻¹ | rsc.org |

| Pyrrole Synthesis | Hydride Abstraction | DFT | 9.1 kcal·mol⁻¹ (ΔG‡) | nih.gov |

For catalyzed reactions, computational modeling can elucidate the entire catalytic cycle, identifying the structures and energies of all catalytic intermediates and transition states. This provides deep insight into the role of the catalyst and the factors controlling turnover and selectivity.

A notable example is the copper-catalyzed intramolecular C-H amination to form pyrrolidines. DFT investigations proposed a catalytic cycle involving Cu(I)/Cu(II) species. acs.org The mechanism involves the cleavage of N–F and C–H bonds, a single-electron transfer (SET) step, and subsequent ring closing. acs.orgnih.gov Similarly, the mechanism for the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines to pyrroles has been probed with DFT calculations. nih.gov These studies proposed a mechanism involving a B(C₆F₅)₃-mediated hydride abstraction to form an iminium borohydride, which is then deprotonated to initiate the dehydrogenation cascade, revealing the complete Gibbs free energy profile of the cycle. nih.gov Such detailed computational models are invaluable for the rational design of new catalysts and for understanding complex reaction networks. mit.edu

Theoretical Basis for Observed Regio- and Stereoselectivity

Furthermore, the electronic nature of the cyclopropyl group at the C3 position can impact the regioselectivity of reactions such as electrophilic additions or deprotonation. Density Functional Theory (DFT) calculations on related systems have shown that the cyclopropyl group can electronically influence the adjacent carbon atoms, potentially directing reactions to a specific site. The interplay between steric effects from the Boc group and electronic effects from the cyclopropyl substituent would be the primary determinant of regio- and stereochemical outcomes. A hypothetical reaction coordinate analysis would likely reveal the transition state energies for different pathways, with the lowest energy pathway corresponding to the observed product.

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. sapub.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the HOMO would likely be localized on the pyrrolidine ring, particularly the nitrogen atom, making it susceptible to attack by electrophiles. The LUMO, conversely, would indicate the sites most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. While specific calculated values for this compound were not found, computational analysis of analogous N-Boc protected heterocycles indicates that the Boc group can influence the energies of these frontier orbitals. The cyclopropyl group's electronic properties would also modulate the HOMO and LUMO energy levels.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Note: These are hypothetical values for illustrative purposes and are not derived from specific calculations on this compound.

Charge Distribution and Electrostatic Potential Analyses

The distribution of electron density within this compound dictates its electrostatic potential, which in turn governs its interactions with other molecules. The electronegative oxygen and nitrogen atoms of the Boc group and the pyrrolidine ring, respectively, would lead to regions of negative electrostatic potential, indicating areas susceptible to electrophilic attack. Conversely, the hydrogen atoms and parts of the carbon framework would exhibit positive electrostatic potential, attracting nucleophiles.

A molecular electrostatic potential (MEP) map would visually represent these charge distributions, with red areas indicating negative potential and blue areas indicating positive potential. Such a map would highlight the lone pairs of the nitrogen and carbonyl oxygen as primary sites for interaction with electrophiles and Lewis acids. The cyclopropyl group, with its unique electronic structure, might also exhibit distinct electrostatic features influencing its reactivity.

Prediction of Chemoselectivity and Reactivity Profiles

The reactivity of the cyclopropyl group itself is another important consideration. Its strained ring system can undergo ring-opening reactions under certain conditions. Computational models could predict the activation energies for different potential reaction pathways, such as N-alkylation, acylation, or reactions involving the cyclopropyl ring, thereby predicting the most likely chemical transformations.

Ligand-Receptor Interaction Modeling (Computational Perspective)

Molecular Docking and Dynamics Simulations of Derivatives with Theoretical Biological Targets

Derivatives of this compound are of interest in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in biologically active molecules. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how these molecules might interact with biological targets, such as enzymes or receptors. nih.gov

Molecular docking would involve placing a derivative of this compound into the binding site of a target protein and calculating a binding score, which estimates the binding affinity. This allows for the rapid screening of many potential derivatives. The docking pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

Molecular dynamics simulations provide a more detailed view of the ligand-receptor complex over time. nih.govmdpi.com An MD simulation would show how the ligand and protein move and adapt to each other, providing insights into the stability of the binding and the energetic contributions of different interactions. This information is crucial for the rational design of more potent and selective inhibitors. For instance, a derivative of this compound could be docked into the active site of a hypothetical kinase, and MD simulations could be used to assess the stability of the predicted binding mode.

Table 2: Hypothetical Molecular Docking Results of a this compound Derivative Against a Theoretical Kinase Target

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.2 | ASP145, LYS72, PHE80 |

| Derivative B | -7.5 | ASP145, LEU130 |

| Derivative C | -9.1 | ASP145, LYS72, TYR82 |

Note: These are hypothetical results for illustrative purposes and are not based on actual docking studies of this compound derivatives.

Pharmacophore Elucidation from Computational Structural Data of Analogs

The elucidation of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of modern drug discovery. For analogs of this compound, computational methods offer a powerful approach to define the key molecular features that govern their interaction with a specific biological target. This process typically involves the analysis of the conformational space and electronic properties of a series of active and inactive molecules to derive a predictive pharmacophore model.

Defining Pharmacophoric Features

Computational analysis of this compound analogs would begin by identifying potential pharmacophoric features. These features are classified based on their physicochemical properties and their potential to form specific interactions with a biological target. For this particular scaffold, the key features would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the Boc group is a prominent hydrogen bond acceptor.

Hydrophobic Features (HY): The tert-butyl group of the Boc protecting group and the cyclopropyl ring are significant hydrophobic moieties that can engage in van der Waals and hydrophobic interactions with the target. iris-biotech.denih.gov The cyclopropyl group, in particular, offers a conformationally constrained hydrophobic element. iris-biotech.de

The pyrrolidine ring itself, being a saturated heterocycle, provides a rigid scaffold that positions these pharmacophoric features in a defined spatial arrangement. The non-planar, "puckered" nature of the pyrrolidine ring can also influence the three-dimensional presentation of its substituents. nih.gov

Computational Methodologies for Pharmacophore Elucidation

Two primary computational strategies are employed for pharmacophore elucidation: ligand-based and structure-based approaches.

Ligand-Based Pharmacophore Modeling: In the absence of a known 3D structure of the biological target, this method relies on a set of molecules with known biological activities. For analogs of this compound, a diverse set of such compounds would be computationally analyzed to identify common pharmacophoric features and their spatial relationships. The underlying principle is that molecules with similar biological activity share a common binding mode and therefore a common pharmacophore.

A hypothetical study might involve a series of this compound analogs with varying substituents on the pyrrolidine ring or modifications to the cyclopropyl group. The computational process would involve generating multiple low-energy conformations for each molecule and then aligning them to identify the common spatial arrangement of pharmacophoric features present in the active compounds but absent in the inactive ones.